5-Dehydro-D-fructose
Description
Structure
3D Structure
Properties
CAS No. |
1684-29-3 |
|---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(3S,4S)-1,3,4,6-tetrahydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h5-8,11-12H,1-2H2/t5-,6-/m1/s1 |
InChI Key |
AWQIYVPBMVSGCL-PHDIDXHHSA-N |
SMILES |
C(C(=O)C(C(C(=O)CO)O)O)O |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H](C(=O)CO)O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(=O)CO)O)O)O |
Other CAS No. |
5729-73-7 |
Synonyms |
5-keto-D-fructose 5-ketofructose 5-oxofructose |
Origin of Product |
United States |
Enzymology of 5 Dehydro D Fructose Metabolism
Fructose (B13574) Dehydrogenases (FDH) Catalyzing 5-Dehydro-D-fructose Formation
Two primary classes of fructose dehydrogenases are recognized for their role in the formation of this compound: EC 1.1.99.11 and EC 1.1.1.124.
EC 1.1.99.11: D-fructose:acceptor 5-oxidoreductase (Fructose 5-dehydrogenase)
This enzyme, also known as fructose 5-dehydrogenase (acceptor) or D-fructose dehydrogenase, catalyzes the oxidation of D-fructose to this compound using a variety of electron acceptors wikipedia.orgcreative-enzymes.com. The reaction can be represented as:
D-fructose + acceptor this compound + reduced acceptor wikipedia.orgcreative-enzymes.com
This enzyme is commonly found in various Gluconobacter species, including Gluconobacter japonicus (formerly Gluconobacter industrius) creative-enzymes.comcreative-enzymes.comchemdad.com. EC 1.1.99.11 was created in 1972 and was later transferred to EC 1.1.5.14 and deleted in 2021 genome.jpenzyme-database.org.
Fructose dehydrogenase (EC 1.1.99.11) from Gluconobacter species is typically a heterotrimeric membrane-bound enzyme complex with a molecular mass of approximately 140 kDa creative-enzymes.comcreative-enzymes.comchemdad.comnih.gov. It consists of three distinct subunits: Subunit I (approximately 67 kDa), Subunit II (approximately 51 kDa), and Subunit III (approximately 20 kDa) creative-enzymes.comcreative-enzymes.comchemdad.comnih.gov. Structural analysis using cryo-electron microscopy has provided insights into the entire structure of FDH, revealing resolutions of 2.5 and 2.7 Å for the reduced and oxidized forms, respectively acs.org.
The FDH complex (EC 1.1.99.11) is characterized as a flavoprotein-cytochrome c complex creative-enzymes.comcreative-enzymes.comchemdad.comnih.gov. Subunit I is covalently bound to flavin adenine (B156593) dinucleotide (FAD), while Subunit II contains heme c as a prosthetic group creative-enzymes.comcreative-enzymes.comchemdad.comnih.gov. Specifically, Subunit II carries three heme c moieties: hemes 1c, 2c, and 3c acs.org. These prosthetic groups are crucial for the enzyme's catalytic activity and electron transfer pathway.
The electron transfer pathway during the catalytic oxidation of D-fructose involves the transfer of electrons from D-fructose to FAD in the catalytic dehydrogenase domain (Subunit I) mdpi.comresearchgate.net. Subsequently, these electrons are transferred through the heme c moieties in the cytochrome domain (Subunit II) mdpi.comresearchgate.net. In the context of direct electron transfer (DET) type bioelectrocatalysis, the electron route branches off from heme 2c, transferring electrons from the substrates to FAD, then through 3Fe4S, heme 3c, heme 2c, and finally to the electrode acs.org. Heme 2c is suggested to be the electrode-active site acs.org.
While PQQ (Pyrroloquinoline quinone) is mentioned in the context of other dehydrogenases and electron transfer, the primary prosthetic groups identified for FDH (EC 1.1.99.11) in the provided information are FAD and heme c creative-enzymes.comchemdad.comnih.govmdpi.comwikipedia.orgenzymes.me.ukexpasy.orgsigmaaldrich.com. Some earlier reports mistakenly believed the cofactor was PQQ instead of FAD mdpi.com.
Fructose dehydrogenase (EC 1.1.99.11) exhibits strict substrate specificity for D-fructose nih.gov. The Michaelis constant (Km) for D-fructose has been reported to be 5 x 10⁻³ M creative-enzymes.comtoyobo.co.jp. For a biosensor based on FDH, Km and Imax values were determined as 8.0 ± 1 mM and 1.4 ± 0.4 µA, respectively, with a linear range between 0.2 and 30 mM mdpi.com.
The optimum pH for the activity of fructose dehydrogenase (EC 1.1.99.11) is reported to be around 4.0 or 4.5 creative-enzymes.comtoyobo.co.jpacs.orguniprot.org. The enzyme shows stability in the pH range of 4.0 to 6.0 at 25°C for 16 hours creative-enzymes.comtoyobo.co.jp. The optimum temperature for FDH activity is typically 37°C creative-enzymes.comtoyobo.co.jp. The enzyme is reported to be stable below 40°C at pH 4.5 for 15 minutes creative-enzymes.comtoyobo.co.jp. Some studies on biosensors using FDH have indicated an optimum pH of 4.5 and an optimum temperature of 35°C acs.org.
Here is a summary of some kinetic parameters and optima for FDH (EC 1.1.99.11):
| Parameter | Value | Conditions | Source |
| Michaelis Constant (Km) for D-Fructose | 5 x 10⁻³ M | Not specified | creative-enzymes.comtoyobo.co.jp |
| Optimum pH | 4.0 or 4.5 | Not specified | creative-enzymes.comtoyobo.co.jpacs.orguniprot.org |
| pH Stability | 4.0 – 6.0 | 25°C, 16 hours | creative-enzymes.comtoyobo.co.jp |
| Optimum Temperature | 37°C or 35°C | Not specified | creative-enzymes.comtoyobo.co.jpacs.org |
| Thermal Stability | Below 40°C | pH 4.5, 15 minutes | creative-enzymes.comtoyobo.co.jp |
EC 1.1.1.124: D-fructose:NADP+ 5-oxidoreductase (Fructose 5-dehydrogenase (NADP+))
Fructose 5-dehydrogenase (NADP+) (EC 1.1.1.124) is another enzyme that catalyzes the oxidation of D-fructose to this compound. wikipedia.orgexpasy.orgqmul.ac.ukontosight.aigenome.jpcreative-enzymes.com. Unlike EC 1.1.99.11 which uses a varied acceptor, this enzyme specifically utilizes NADP+ as the electron acceptor wikipedia.orgexpasy.orgqmul.ac.ukgenome.jp. The reaction catalyzed by this enzyme is:
D-fructose + NADP this compound + NADPH + H wikipedia.orgexpasy.orgqmul.ac.ukgenome.jp
This enzyme is also referred to by other names, including 5-ketofructose reductase (NADP+) and D-(-)fructose:(NADP+) 5-oxidoreductase wikipedia.orgexpasy.orgqmul.ac.ukgenome.jpcreative-enzymes.com. It is classified under the oxidoreductases acting on the CH-OH group of donors with NAD+ or NADP+ as acceptor wikipedia.orgontosight.aigenome.jp. EC 1.1.1.124 was created in 1972 and modified in 1976 qmul.ac.ukgenome.jpenzyme-database.orguhcl.edu.
Based on the provided search results, detailed information regarding the molecular architecture, subunit composition, prosthetic groups, electron transfer mechanisms, kinetic parameters, and pH/temperature optima specifically for EC 1.1.1.124 is not as extensively available as for EC 1.1.99.11. The focus of the search results for EC 1.1.1.124 primarily revolves around its classification, reaction, and synonyms wikipedia.orgexpasy.orgqmul.ac.ukontosight.aigenome.jpcreative-enzymes.com.
EC 1.1.5.14: keto-D-fructose:ubiquinone 5-oxidoreductase (Fructose 5-dehydrogenase with ubiquinone)
Fructose 5-dehydrogenase (EC 1.1.99.11), also referred to as D-fructose:acceptor 5-oxidoreductase, is an enzyme that catalyzes the oxidation of D-fructose to this compound. wikipedia.orgcreative-enzymes.com This reaction involves an acceptor molecule that becomes reduced in the process. The systematic name for this enzyme class is D-fructose:acceptor 5-oxidoreductase. wikipedia.orgcreative-enzymes.com While the provided EC number 1.1.5.14 specifically refers to a ubiquinone-dependent enzyme (keto-D-fructose:ubiquinone 5-oxidoreductase), the general reaction involves the conversion of D-fructose to this compound with the reduction of an acceptor. wikipedia.org D-fructose dehydrogenase from Gluconobacter industrius is a membrane-bound enzyme with a molecular mass of approximately 140 kDa, composed of three subunits. creative-enzymes.com It is a flavoprotein-cytochrome c complex, with subunits I and II containing FAD and heme C as prosthetic groups, respectively. creative-enzymes.com
5-Ketofructose Reductases (KFR) Mediating this compound Degradation
5-Ketofructose reductases (KFR) are enzymes that play a role in the degradation of this compound (also known as 5-ketofructose). nih.govasm.org These enzymes catalyze the reduction of 5-ketofructose.
NADPH-Dependent 5-Ketofructose Reductase (KFR) Characterization
An NADPH-dependent 5-ketofructose reductase has been identified and characterized in Gluconobacter species, including Gluconobacter sp. strain CHM43 and Erwinia citreus. nih.govasm.orgnih.gov This enzyme is involved in the degradation of 5-ketofructose. nih.govasm.org In Erwinia citreus, the NADPH-dependent 5-ketofructose reductase catalyzes the reversible reduction of 5-ketofructose to D-fructose, utilizing NADPH as a cofactor. nih.gov The enzyme from Erwinia citreus has an apparent relative molecular mass of 40,000 and an isoelectric point of 4.4. nih.gov The reaction catalyzed by this enzyme is an ordered one, with NADPH binding to the enzyme first, followed by 5-ketofructose. nih.gov The products are released in the order of D-fructose followed by NADP+. nih.gov In Gluconobacter sp. strain CHM43, the gene GLF_2050 encodes the KFR, and a mutant strain lacking this gene showed reduced KFR activity and no consumption of 5-ketofructose. nih.govasm.org Other Gluconobacter species, such as G. oxydans strain 621H, possess NADPH-dependent ketone reductases that exhibit KFR activity, producing D-fructose and L-sorbose. asm.org
Structural Homology of KFR within the Shikimate Dehydrogenase Family
The crystal structure of KFR from Gluconobacter sp. strain CHM43 shows similarity to that of shikimate dehydrogenase (SDH). nih.govasm.orgnih.govresearchgate.net SDH is an enzyme crucial for the shikimate pathway in bacteria and plants, catalyzing the reversible NADP+-dependent oxidation of shikimate to 3-dehydroshikimate. nih.govasm.orgnih.govresearchgate.netnih.gov Phylogenetic analysis suggests that KFR is positioned within a small subgroup of the shikimate dehydrogenase family. nih.govasm.orgnih.govresearchgate.net This family is characterized by a conserved structural and mechanistic framework, despite functional diversity among its members. nih.govresearchgate.net The SDH family includes several functional classes, such as AroE (typical SDH), YdiB (quinate dehydrogenase), aminoshikimate dehydrogenase RifI, SDH-like protein SdhL, and AroE-like1 Ael1. researchgate.net
Catalytic Mechanism and Active Site Analysis of KFR
KFR is believed to share a catalytic mechanism similar to that of shikimate dehydrogenase. nih.govasm.org Catalytically important amino acid residues are conserved between KFR and SDH, and their relevance has been experimentally validated. nih.govasm.orgnih.govresearchgate.net Analysis of the active site of KFR is often performed by comparing its structure with that of homologous proteins in complex with their substrates. nih.gov
Substrate Binding Site Mutagenesis and Functional Implications
Differences in several amino acid residues within the putative substrate-binding site of KFR compared to those in SDH have been observed. nih.govasm.orgnih.govresearchgate.net Phylogenetic analyses indicate that only a specific subclass within the SDH family, which contains KFR, has conserved this unique substrate-binding site. nih.govasm.orgnih.govresearchgate.net Mutagenesis studies have been conducted to understand substrate binding in KFR. For example, substituting Asn21, an amino acid residue in the substrate-binding site of KFR, with Ser (found in SDH) resulted in a significant increase in the Km value for 5-ketofructose, while simultaneously increasing shikimate oxidation activity. nih.govasm.org This suggests that Asn21 is important for the binding of 5-ketofructose. nih.govasm.org Mutations in the conserved catalytic dyad residues, Lys72 and Asp108, resulted in negligible enzyme activity without substantially affecting the Km value for 5-ketofructose, supporting a catalytic mechanism similar to that of SDH. nih.govasm.org
Biosynthesis and Biotransformation Pathways of 5 Dehydro D Fructose
Microbial Production of 5-Dehydro-D-fructose via Oxidative Fermentation
Microbial production of this compound is predominantly carried out through oxidative fermentation, a process characteristic of certain bacteria. This method leverages the metabolic capabilities of these microorganisms to selectively oxidize D-fructose at the C-5 position.
Role of Acetic Acid Bacteria, notably Gluconobacter species
Acetic acid bacteria, particularly members of the genus Gluconobacter, are key players in the microbial production of this compound. These strictly aerobic, Gram-negative bacteria are known for their ability to perform incomplete oxidation of sugars and alcohols. google.com The formation of this compound from D-fructose is catalyzed by a membrane-bound enzyme complex called fructose (B13574) dehydrogenase (FDH) tandfonline.comcreative-enzymes.com. This enzyme is commonly found in various Gluconobacter species, including Gluconobacter japonicus (formerly Gluconobacter industrius) and Gluconobacter oxydans. creative-enzymes.commicrobialtec.comnih.gov FDH is a heterotrimeric enzyme complex located in the bacterial membrane, consisting of three subunits. creative-enzymes.commicrobialtec.com It functions as a flavoprotein-cytochrome c complex, with subunits I and II containing flavin adenine (B156593) dinucleotide (FAD) and heme c as prosthetic groups, respectively. creative-enzymes.commicrobialtec.com The reaction catalyzed by FDH involves the oxidation of D-fructose, with an acceptor molecule being reduced in the process. wikipedia.org
Fed-Batch Cultivation Strategies for Enhanced this compound Yield
Fed-batch cultivation is a widely employed strategy to enhance the yield of this compound in microbial fermentation. This approach involves the gradual feeding of the substrate (typically D-fructose or a precursor like sucrose) into the bioreactor during the fermentation process. google.comresearchgate.net This controlled feeding helps to maintain optimal substrate concentrations, preventing substrate inhibition and maximizing product formation. Studies have demonstrated that fed-batch fermentation with Gluconobacter oxydans strains overexpressing FDH can achieve high concentrations of this compound and impressive yields. researchgate.netresearchgate.netnih.gov For instance, concentrations of up to 489 g/L and yields up to 0.98 g 5-KF/g fructose have been reported. researchgate.netresearchgate.net Alternative feeding strategies, such as using solid fructose cubes, have also been explored to achieve high productivities. nih.gov
Genetic Engineering Approaches for Overproduction (e.g., fdhSCL gene cluster expression)
Genetic engineering plays a significant role in improving the microbial production of this compound, primarily by enhancing the expression of the key enzyme, fructose dehydrogenase. The genes encoding the subunits of the membrane-bound FDH complex in Gluconobacter japonicus are designated as fdhSCL. tandfonline.comescholarship.org Overexpression of this fdhSCL gene cluster in suitable host strains, such as Gluconobacter oxydans, has been a successful strategy to increase FDH activity and consequently boost this compound production. nih.govresearchgate.net Genetically modified G. oxydans strains with plasmid-based or chromosomally integrated fdhSCL genes from G. japonicus have shown significantly higher production rates compared to native strains. nih.govresearchgate.net Doubling the copy number of the fdhSCL genes has been shown to increase the rate of fructose consumption and this compound formation. nih.gov
Bioreactor Design and Process Optimization for this compound Production
Efficient bioreactor design and process optimization are critical for maximizing this compound production at a larger scale. Factors such as oxygen supply, temperature, pH, and nutrient availability need to be carefully controlled and optimized. nih.gov The oxidative nature of this compound production by acetic acid bacteria necessitates sufficient oxygen transfer within the bioreactor. nih.gov High substrate concentrations can lead to osmotic stress, inhibiting bacterial growth and product formation, which is addressed by fed-batch strategies. nih.gov Optimizing feeding strategies, including the concentration and rate of fructose feeding, is crucial for achieving high titers and yields. nih.gov Scale-up of the this compound production process to larger fermenters (e.g., 150 L) has been successfully demonstrated using optimized feeding strategies. nih.gov
Enzymatic Synthesis of this compound in Cell-Free Systems
Beyond microbial fermentation, enzymatic synthesis in cell-free systems offers an alternative approach for producing this compound. This method utilizes purified enzymes, primarily fructose dehydrogenase, in a controlled in vitro environment. While the required high purity of enzymes can make this process expensive, it allows for precise control over the reaction conditions and avoids potential issues associated with microbial metabolism and by-product formation. nih.gov The core reaction involves the oxidation of D-fructose catalyzed by FDH, similar to the microbial process. wikipedia.org Cell-free systems can also be explored for the synthesis of various compounds using enzyme cocktails and engineered pathways. mdpi.comgoogle.com
Metabolic Flux Analysis in this compound Producing Organisms
Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through the interconnected biochemical reactions within a living organism. nih.govplos.org Applying MFA to this compound producing organisms, such as Gluconobacter species, provides valuable insights into their metabolic pathways and helps identify potential targets for metabolic engineering to enhance production. By analyzing the distribution of metabolic fluxes, researchers can understand how the carbon source is utilized, the activity of key enzymes like FDH, and the pathways involved in energy generation and biomass formation. nih.gov MFA can reveal differences in metabolic flux distributions between wild-type and genetically modified strains, highlighting the impact of genetic interventions on cellular metabolism and product synthesis. plos.org
Table 1: Key Enzymes and Compounds in this compound Production
| Compound Name | PubChem CID | Role | Associated Enzyme |
| This compound | 99513 | Product | Fructose Dehydrogenase (FDH) |
| D-Fructose | 5984 | Substrate | Fructose Dehydrogenase (FDH) |
| Fructose Dehydrogenase | 37250-85-4 | Catalyzes oxidation of D-fructose to this compound | N/A |
| D-Mannitol | 6251 | Alternative substrate in some strains | D-Mannitol Dehydrogenase, FDH |
| Sucrose (B13894) | 5720 | Alternative substrate (requires invertase) | Invertase, FDH |
| NADPH | 5845 | Coenzyme in this compound reduction pathway | 5-Ketofructose Reductase (KFR) |
Table 2: Examples of this compound Production Yields
| Strain | Substrate | Cultivation Method | This compound Yield (g/g substrate) | References |
| Gluconobacter oxydans fdh (overexpressing fdhSCL) | D-Fructose | Fed-Batch | Up to 0.98 | researchgate.netresearchgate.net |
| Gluconobacter frateurii CHM 43 (resting cells) | D-Mannitol | Resting Cells | Almost 1.00 | tandfonline.comunlp.edu.ar |
| Pseudomonas putida KT2440 (expressing fdhSCL) | D-Fructose | Batch | 0.86 (129 g/L from 150 g/L) | researchgate.netresearchgate.net |
| Pseudomonas putida KT2440 (expressing fdhSCL and invertase) | Sucrose | Bioreactor | ~0.40 (144 g from 358 g sucrose) | researchgate.netresearchgate.net |
Table 3: Characteristics of Fructose Dehydrogenase (FDH) from Gluconobacter species
| Characteristic | Value/Description | References |
| Enzyme Class | Oxidoreductase (EC 1.1.99.11) | creative-enzymes.commicrobialtec.comwikipedia.org |
| Structure | Heterotrimeric, membrane-bound complex | creative-enzymes.commicrobialtec.com |
| Molecular Weight | Approximately 140 kDa | creative-enzymes.commicrobialtec.comnih.gov |
| Subunits | Subunit I (~67 kDa), Subunit II (~51 kDa), Subunit III (~20 kDa) | creative-enzymes.commicrobialtec.comnih.gov |
| Prosthetic Groups | FAD (Subunit I), Heme c (Subunit II) | creative-enzymes.commicrobialtec.com |
| Substrate | D-Fructose | creative-enzymes.commicrobialtec.comwikipedia.org |
| Product | This compound | creative-enzymes.commicrobialtec.comwikipedia.org |
| Electron Acceptors | Dyes (e.g., ferricyanide (B76249), 2,6-dichlorophenolindophenol) | nih.gov |
| Optimum pH for activity | ~4.0-4.5 | microbialtec.comnih.gov |
Metabolic Integration and Physiological Roles of 5 Dehydro D Fructose in Microorganisms
Interconversion with D-Fructose and Other Carbohydrates in Bacterial Metabolism
The metabolism of 5-dehydro-D-fructose, also known as 5-keto-D-fructose (5-KF), is intricately linked with D-fructose metabolism in several bacteria, particularly within the genus Gluconobacter. Acetic acid bacteria such as Gluconobacter species are known to produce 5-KF through the oxidation of D-fructose. nih.gov This conversion is catalyzed by a membrane-bound fructose (B13574) dehydrogenase (FDH), an enzyme that oxidizes the hydroxyl group at the C-5 position of fructose to form 5-KF. nih.gov The electrons released in this process are transferred to the organism's respiratory chain. nih.gov
This process is not a one-way street. A key aspect of 5-KF's metabolic integration is its reversible reduction back to D-fructose. In Gluconobacter cerinus, for instance, 5-KF production is optimal at a low pH after cell growth has stopped. nih.gov However, during the exponential growth phase or at a neutral pH in the stationary phase, 5-KF does not accumulate because it is rapidly reutilized by being reduced back to D-fructose. nih.gov This cyclic oxidation and reduction between D-fructose and the symmetrical 5-KF molecule is proposed to be an effective mechanism for regenerating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP), which is essential during periods of intensive growth. nih.govresearchgate.net
The interconversion is not limited to D-fructose. The strain Gluconobacter frateurii CHM 43 can produce 5-KF from D-mannitol. escholarship.org This bacterium possesses both D-mannitol dehydrogenase and D-fructose dehydrogenase in its membranes. escholarship.org In a two-step process, D-mannitol is first oxidized to D-fructose, which then acts as a short-lived metabolic intermediate before being further oxidized to 5-KF. escholarship.org
Involvement of this compound in Microbial Carbon Source Utilization
While some microorganisms produce 5-KF, others have demonstrated the ability to utilize it as a carbon and energy source. nih.govresearchgate.net This capability is not widespread, as studies have shown that 15 common members of the human intestinal microbiota cannot degrade 5-KF, suggesting it is not a suitable growth substrate for many prokaryotes in the human gut. nih.govfrontiersin.orgnih.gov
However, several environmental bacteria have been identified that can consume 5-KF. frontiersin.orgnih.gov These include Tatumella morbirosei, Clostridium pasteurianum, and certain Gluconobacter species like Gluconobacter japonicus and Gluconobacter oxydans. nih.govresearchgate.netfrontiersin.org For Gluconobacter strains that produce 5-KF from fructose, the consumption of the accumulated 5-KF typically occurs in the stationary phase of growth. nih.gov For example, G. japonicus LMG 1281 and LMG 26773 were observed to completely consume the 5-KF they had produced after entering the stationary phase. nih.gov
Degradation Pathways of this compound in Environmental Bacteria
The primary degradation pathway for 5-KF in environmental bacteria that can utilize it involves its reduction. The key enzymes catalyzing this step are 5-KF reductases, which convert 5-KF back into D-fructose. nih.gov This initial reductive step allows the resulting D-fructose to enter central carbohydrate metabolism, such as the hexose (B10828440) monophosphate pathway, which is a predominant metabolic route for carbohydrate assimilation in bacteria like Gluconobacter cerinus. nih.gov
Identification and Characterization of 5-KF Reductases in Degrading Organisms
Research has led to the identification and characterization of several enzymes responsible for the degradation of 5-KF. nih.gov These enzymes, termed 5-KF reductases, have been found in various bacteria capable of growing on 5-KF. nih.govresearchgate.net Interestingly, these reductases belong to three distinct and unrelated enzymatic classes, showing significant differences in their amino acid sequences, activities, and structural properties. nih.govresearchgate.net
The enzymes from Tatumella morbirosei, Clostridium pasteurianum, and Gluconobacter japonicus were successfully overproduced in Escherichia coli, purified, and characterized. nih.gov For example, Tatumella citrea (a close relative of T. morbirosei) is known to possess a 5-KF reductase that catalyzes the reversible NADPH-dependent reduction of 5-KF to D-fructose. nih.gov
Table 1: Characterized 5-KF Reductases in Degrading Organisms
| Organism | Enzyme Name | Cofactor Preference | Notes |
|---|---|---|---|
| Tatumella citrea | 5-KF reductase | NADPH | Catalyzes the reversible reduction of 5-KF to D-fructose. nih.gov |
| Tatumella morbirosei | 5-KF reductase | Not specified | Enzyme identified and characterized. nih.govresearchgate.net |
| Clostridium pasteurianum | 5-KF reductase | Not specified | Enzyme identified and characterized. nih.govresearchgate.net |
Microbial Growth with this compound as a Sole Carbon Source
Several environmental bacteria have demonstrated the ability to grow using 5-KF as their only source of carbon and energy. nih.govresearchgate.net Growth experiments have confirmed this capacity in organisms such as Tatumella morbirosei, Gluconobacter japonicus (strains LMG 26773 and LMG 1281), and the anaerobic bacterium Clostridium pasteurianum. nih.govresearchgate.net
In laboratory settings, T. morbirosei showed growth in a complex medium containing 50 mM 5-KF. researchgate.net Similarly, G. japonicus LMG 26773 was successfully grown in a yeast extract medium supplemented with 25 mM 5-KF. researchgate.net Gluconobacter oxydans 621H could also utilize 5-KF for growth, but this occurred during the stationary phase. nih.govresearchgate.net
Table 2: Microbial Growth on this compound
| Microorganism | Growth on 5-KF | Condition/Notes |
|---|---|---|
| Tatumella morbirosei | Yes | Able to grow with 5-KF as a substrate. nih.govresearchgate.net |
| Gluconobacter japonicus LMG 26773 | Yes | Able to grow with 5-KF as a substrate. nih.govresearchgate.net |
| Gluconobacter japonicus LMG 1281 | Yes | Able to grow with 5-KF as a substrate. nih.govresearchgate.net |
| Clostridium pasteurianum | Yes | Able to grow with 5-KF as a substrate. nih.govresearchgate.net |
| Gluconobacter oxydans 621H | Yes | Utilized 5-KF as a carbon and energy source in the stationary growth phase. nih.govresearchgate.net |
Advanced Analytical Methodologies for 5 Dehydro D Fructose Research
Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 5-dehydro-D-fructose from complex mixtures, such as fermentation broths and biological samples. frontiersin.org The method's effectiveness lies in its ability to resolve individual sugars with high precision. mdpi.com
Researchers have successfully used HPLC to analyze solutions containing 5-KF. nih.gov A common approach involves using a specialized column, such as a Eurokat H column, heated to enhance separation efficiency. nih.gov The mobile phase is typically a dilute acid, like 5 mM sulfuric acid (H₂SO₄), which is run at a specific flow rate to achieve optimal peak resolution. nih.gov
Table 1: Example HPLC Parameters for Sugar Separation
| Parameter | Value | Reference |
|---|---|---|
| Column | Eurokat H (300 × 8 mm) | nih.gov |
| Column Temperature | 65°C | nih.gov |
| Mobile Phase | 5 mM H₂SO₄ | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Detector | Refractive Index Detector (RID) | mdpi.com |
| Injection Volume | 10 µL | mdpi.com |
Table 2: Illustrative Retention Times for Sugars via HPLC-RID
| Compound | Retention Time (minutes) | Reference |
|---|---|---|
| Fructose (B13574) | 5.858 | mdpi.com |
| Glucose | 6.467 | mdpi.com |
| Sucrose (B13894) | 7.475 | mdpi.com |
| Lactose (B1674315) | 8.250 | mdpi.com |
Spectrophotometric and Amperometric Assays for Enzymatic Activity Measurement
Spectrophotometric and amperometric assays are fundamental for measuring the enzymatic activity related to this compound, particularly the enzymes responsible for its production from D-fructose.
Spectrophotometric Assays: These methods often rely on monitoring the change in absorbance of a specific compound involved in the enzymatic reaction. nih.gov For instance, the activity of D-fructose dehydrogenase, the enzyme that oxidizes D-fructose to 5-KF, can be measured by following the reduction of an electron acceptor. asm.org Dyes such as ferricyanide (B76249) or 2,6-dichlorophenolindophenol can serve this purpose. asm.orgcapes.gov.br Another approach involves a coupled enzymatic reaction where the product, 5-KF, is further reacted to produce a colored compound, like MTT formazan, which can be quantified by direct spectrophotometry. nih.govfrontiersin.org UV-Vis spectroscopy is also used to analyze purified 5-KF solutions, with measurements typically taken across a wavelength spectrum from 200 to 700 nm. nih.govfrontiersin.org
Amperometric Assays: These electrochemical techniques offer high sensitivity for detecting enzymatic reactions. researchgate.net Amperometric biosensors have been developed using immobilized D-fructose dehydrogenase (FDH) for the determination of D-fructose. researchgate.netacs.org These sensors measure the electric current generated from the oxidation of D-fructose. The sensor platform can be a platinum electrode, glassy carbon electrode, or a carbon paste electrode. researchgate.net Amperometric flow injection analysis is one application where the sample is passed over a reactor containing the immobilized enzyme, and the resulting current is proportional to the substrate concentration. acs.org
Table 3: Comparison of Assay Methodologies
| Assay Type | Principle | Typical Application | Reference |
|---|---|---|---|
| Spectrophotometric | Measures change in light absorbance resulting from an enzymatic reaction or colored product formation. | Quantifying enzyme kinetics, determining substrate concentration. | nih.govfrontiersin.orgresearchgate.net |
| Amperometric | Measures the electric current generated by redox reactions during an enzymatic process. | Development of highly sensitive biosensors for substrate detection (e.g., D-fructose). | researchgate.netacs.org |
Enzymatic Microdetermination of D-Fructose and its Oxidation Product this compound
The precise measurement of D-fructose and its oxidation product, this compound, can be achieved through highly specific enzymatic methods. These microdetermination techniques leverage the unique substrate specificity of certain enzymes.
D-fructose dehydrogenase, purified from bacteria like Gluconobacter industrius, serves as an excellent reagent for the microdetermination of D-fructose. asm.org The assay is based on the enzyme's ability to specifically oxidize D-fructose. asm.org The reaction rate can be measured using an electron acceptor like ferricyanide, where the reduction of the acceptor is monitored. capes.gov.br This method is valued for its simplicity and suitability for routine analysis. capes.gov.br
For the determination of this compound, an NADPH-dependent 5-KF reductase (KFR) found in the soluble fraction of Gluconobacter species is utilized. nih.gov This enzyme catalyzes the reduction of 5-KF back to D-fructose. By measuring the consumption of NADPH, which can be monitored spectrophotometrically, the concentration of 5-KF in a sample can be accurately determined. escholarship.org The KFR from Gluconobacter sp. strain CHM43, for example, shows high activity for the reduction of 5KF with NADPH. nih.gov
Table 4: Enzymes Used in Microdetermination of Fructose and 5-KF
| Enzyme | Substrate | Co-factor/Electron Acceptor | Principle of Determination | Source Organism | Reference |
|---|---|---|---|---|---|
| D-fructose Dehydrogenase | D-fructose | Ferricyanide, 2,6-dichlorophenolindophenol | Measures rate of electron acceptor reduction. | Gluconobacter industrius | asm.orgcapes.gov.br |
| 5-Ketofructose Reductase (KFR) | This compound | NADPH | Measures rate of NADPH oxidation. | Gluconobacter sp. strain CHM43 | nih.gov |
Isotope Labeling and Tracing in Metabolic Studies
Isotope labeling is a powerful methodology for tracing the metabolic fate of fructose and understanding the role of this compound in cellular pathways. By using molecules labeled with stable isotopes, such as ¹³C, researchers can follow the journey of carbon atoms through various metabolic conversions. cornell.edu
Studies using specifically labeled D-fructose and D-glucose have been instrumental in elucidating carbohydrate metabolism in organisms like Gluconobacter cerinus. researchgate.net One key finding from these studies is the extensive randomization of the isotope label between the C1 and C6 positions of D-fructose before its conversion into pentose. This randomization is attributed to the cyclic oxidation of D-fructose to the symmetrical 5-KF molecule, followed by its reduction back to D-fructose. researchgate.net This cycle provides a mechanism for the cell to regenerate essential cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). researchgate.net
In human metabolic studies, isotope tracer analysis has provided a quantitative profile of how dietary fructose is utilized. nih.govnih.gov These studies measure the conversion of labeled fructose into metabolites like glucose, lactate (B86563), and glycogen, as well as its oxidation to carbon dioxide. nih.govnih.govresearchgate.net Such research is critical for understanding the broader metabolic implications of fructose consumption. nih.govnih.gov The use of uniformly labeled fructose is often preferred to avoid complications arising from different labeling positions. nih.gov
Table 5: Key Findings from Isotope Labeling Studies
| Labeled Substrate | Organism/System | Key Finding | Significance | Reference |
|---|---|---|---|---|
| ¹⁴C-labeled D-fructose & D-glucose | Gluconobacter cerinus | Randomization of label between C1 and C6 of D-fructose. | Demonstrated the role of 5-KF in a cyclic oxidation-reduction pathway for cofactor regeneration. | researchgate.net |
| ¹³C-labeled fructose | Humans | Quantified the conversion of fructose to glucose (~41%), lactate (~25%), and its oxidation rate (~45%). | Provided a detailed profile of the metabolic fate of dietary fructose in the human body. | nih.govnih.govresearchgate.net |
| [U-¹³C]fructose | B-cells | Showed mitochondrial oxidation of fructose, which was diminished in the presence of glucose. | Investigated the specific metabolic pathways of fructose in immune cells. | cornell.edu |
Table 6: List of Chemical Compounds
| Compound Name |
|---|
| This compound (5-KF) |
| D-fructose |
| D-glucose |
| Sucrose |
| Lactose |
| Sulfuric acid (H₂SO₄) |
| Ferricyanide |
| 2,6-dichlorophenolindophenol |
| MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] formazan |
| Nicotinamide adenine dinucleotide phosphate (NADP+/NADPH) |
| Carbon dioxide |
| Lactate |
| Glycogen |
Research on Derivatives and Analogues of 5 Dehydro D Fructose
Chemical Synthesis of Modified Open-Chain D-Fructose Derivatives at C-5 and C-6
The chemical modification of the D-fructose scaffold, particularly at the C-5 and C-6 positions, has been a subject of synthetic interest to create analogues that can serve as substrates or inhibitors for enzymes. The open-chain form of fructose (B13574) is a key intermediate in these transformations. rsc.org
Research has described the synthesis of a range of 5,6-dimodified open-chain analogues of D-fructose. These syntheses often employ glucose isomerase-catalyzed isomerization of corresponding D-xylo- and D-glucofuranoses as a critical step. researchgate.net Among the derivatives synthesized through this approach are:
5,6-diazido-5,6-dideoxy derivatives
6-azido-5,6-dideoxy derivatives
6-azido-5,6-dideoxy-5-fluoro derivatives
5,6-dideoxy-5-fluoro derivatives
5,6-dideoxy-6-fluoro derivatives
5,6-dideoxy-5,6-difluoro derivatives researchgate.net
These synthetic efforts have highlighted the importance of the 5-OH group in the coordination of D-fructose derivatives to catalysts, such as nickel-ethylenediamine complexes, which can be used in isomerization reactions. researchgate.net When D-fructose derivatives modified at positions 5 and/or 6 were subjected to nickel(II) catalyzed isomerization, they typically resulted in complex mixtures without a major product, indicating that the 5-hydroxyl group plays a significant role in directing the reaction. researchgate.net
Enzymatic Derivatization and Biocatalysis for Novel Compounds
Biocatalysis offers a highly specific and efficient alternative to chemical synthesis for producing 5-dehydro-D-fructose and its derivatives. The primary enzyme responsible for the production of this compound is fructose dehydrogenase (FDH). This membrane-bound enzyme, found in several acetic acid bacteria like Gluconobacter species, catalyzes the oxidation of D-fructose at the C-5 position. frontiersin.orgescholarship.org
Recent advancements have focused on enhancing the production of this compound using genetically modified organisms. For instance, plasmid-based expression of the fdh genes in Gluconobacter oxydans has led to significantly higher fructose dehydrogenase activity compared to the native host, G. japonicus. nih.gov This has enabled efficient conversion of D-fructose to this compound, with yields approaching 100% when using resting cells. nih.gov
Furthermore, innovative two-strain biocatalytic systems have been developed to produce this compound from more complex substrates like sucrose (B13894). In one such system, a strain of G. oxydans producing the sucrose-hydrolyzing enzyme SacC is co-cultured with an fdh-expressing strain. This allows for the in-situ hydrolysis of sucrose into glucose and fructose, followed by the specific oxidation of the fructose moiety to this compound. nih.gov
The enzymatic derivatization is not limited to production. The related compound 1,5-anhydro-D-fructose can be converted by enzymes such as dehydratases, isomerases, and reductases into biologically interesting molecules like enolones (e.g., Ascopyrone P) and various sugar alcohols. nih.gov
Substrate Specificity Studies with this compound Analogues
Understanding the substrate specificity of enzymes that interact with fructose and its analogues is crucial for both comprehending metabolic pathways and designing new biocatalytic processes. Fructokinase and hexokinase are key enzymes whose specificity has been tested with various analogues.
Studies have shown that this compound itself is a substrate for both rat and bovine liver fructokinase, which phosphorylates it to form 5-keto-D-fructose-1-phosphate. frontiersin.orgnih.gov This phosphate (B84403) derivative has been identified as a potent competitive inhibitor of liver aldolase, which is responsible for D-fructose-1-phosphate cleavage. frontiersin.orgnih.gov
The specificity of fructokinase has been explored using several anhydrohexitols, which are analogues of fructose. For example, 2,5-anhydro-D-mannitol, 2,5-anhydro-D-glucitol, and 2,5-anhydro-D-talitol are all recognized as substrates by fructokinase. nih.gov In contrast, yeast hexokinase shows a different substrate preference, being able to phosphorylate 2,5-anhydro-D-mannitol and 2,5-anhydro-D-glucitol, but not 2,5-anhydro-D-talitol. nih.govtamu.edu
Detailed kinetic analyses have been performed to quantify the efficiency of these enzymes with various substrates. The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) provide insights into the enzyme's affinity for the substrate and its catalytic turnover rate.
Table 1: Kinetic Constants of Yeast Hexokinase for Fructose and its Analogues Data for assays conducted at pH 7.5 and 25°C.
| Substrate | Kₘ (mM) | Relative Vₘₐₓ (D-Fructose = 1.00) |
|---|---|---|
| D-Fructose | 0.31 | 1.00 |
| 2,5-Anhydro-D-mannitol | 6.3 | 0.52 |
| 2,5-Anhydro-D-glucitol | 47 | 0.37 |
| 2,5-Anhydro-D-mannose | 0.31 | 0.37 |
Source: Adapted from The Journal of Biological Chemistry. tamu.edu
These studies reveal that modifications to the sugar ring and its substituents significantly impact enzyme recognition and activity. For instance, the configuration at different carbon atoms is critical; fructokinase requires a β-D- (or α-L-) configuration at position 2 and an L-configuration at position 3 for a compound to serve as a substrate. tamu.edu
Theoretical and Structural Biology Insights into 5 Dehydro D Fructose Biochemistry
Structural Elucidation of Enzymes Involved in 5-Dehydro-D-fructose Metabolism (e.g., KFR crystal structure)
The metabolism of this compound involves several key enzymes whose structures have been elucidated, providing a blueprint for their function. In certain bacteria, such as Gluconobacter, this compound is produced from D-fructose by a membrane-bound fructose (B13574) dehydrogenase. nih.govnih.gov Subsequently, it can be transported into the cytoplasm and reduced back to fructose by an NADPH-dependent 5-keto-D-fructose reductase (KFR). nih.gov
The KFR from Gluconobacter sp. strain CHM43 has been a key subject of structural studies. nih.gov The gene encoding this enzyme was identified as GLF_2050. nih.gov Analysis by gel filtration chromatography suggests the enzyme functions as a dimer in solution. nih.gov The crystal structure of KFR revealed a significant similarity to NADP+-dependent shikimate dehydrogenase (SDH), an enzyme involved in the biosynthesis of aromatic amino acids. nih.gov This structural homology places KFR within the broader SDH family. nih.gov
In humans and other mammals, this compound can be metabolized by ketohexokinase (KHK), also known as fructokinase, which catalyzes its phosphorylation to 5-keto-D-fructose-1-phosphate. frontiersin.orgnih.gov The crystal structures of the two primary human isoforms of ketohexokinase, the hepatic (KHK-C) and peripheral (KHK-A) forms, have been determined. nih.govrcsb.org These structures, including a ternary complex of KHK-A with fructose and an ATP analog, reveal an active site architecture similar to the pfkB family of carbohydrate kinases. nih.govrcsb.org
| Enzyme | Organism/Type | PDB ID(s) | Method | Key Structural Features |
| 5-Keto-D-fructose Reductase (KFR) | Gluconobacter sp. CHM43 | Not specified in results | X-ray Crystallography | Similar to NADP+-dependent shikimate dehydrogenase (SDH); functions as a likely dimer. nih.gov |
| Ketohexokinase A (KHK-A) | Human | 2HW1, 3B3L | X-ray Diffraction | Reveals active site with substrate and ATP analog, similar to pfkB family of kinases. nih.govrcsb.org |
| Ketohexokinase C (KHK-C) | Human | 2HQQ | X-ray Diffraction | Structure of the hepatic isoform has been solved, allowing for comparative studies with KHK-A. nih.govrcsb.org |
Computational Modeling of Enzyme-Substrate Interactions with this compound
Computational modeling has become an indispensable tool for understanding the intricate details of enzyme mechanisms, allowing for the characterization of reaction pathways, transition states, and substrate selectivity. nih.gov Such simulations provide dynamic insights that complement the static pictures offered by crystallography.
For 5-keto-D-fructose reductase (KFR), computational and mutational analyses have pinpointed key amino acid residues crucial for its interaction with this compound. nih.gov The substrate-binding site of KFR differs from that of typical shikimate dehydrogenases. nih.gov Specifically, the residue Asn21 in KFR is critical for binding this compound. nih.gov When Asn21 was experimentally substituted with serine (the corresponding residue in SDH), the mutant enzyme showed a significantly higher Michaelis constant (Km) for this compound, indicating weaker binding. nih.gov Furthermore, the conserved catalytic dyad of Lys72 and Asp108 was confirmed to be essential for the enzyme's catalytic activity, as substituting them rendered the enzyme nearly inactive. nih.gov
In the case of human ketohexokinase (KHK), modeling has been used to understand the effects of disease-causing mutations. nih.govrcsb.org For instance, the structural consequences of mutations like Gly40Arg and Ala43Thr, which lead to the benign condition essential fructosuria, have been modeled to explain their impact on enzyme function. nih.govrcsb.org Molecular docking and dynamics simulations are also employed to screen for potential inhibitors of KHK, a therapeutic target for metabolic diseases. researchgate.netresearchgate.net Mutational analysis has identified several residues in the fructose-binding pocket of KHK-A, such as D15, N42, and N45, as being essential for its activity. researchgate.net
| Enzyme | Key Residue(s) | Role in Interaction | Method of Investigation |
| 5-Keto-D-fructose Reductase (KFR) | Asn21 | Substrate (5-KF) binding. nih.gov | Site-directed mutagenesis and kinetic analysis. nih.gov |
| Lys72, Asp108 | Catalytic activity. nih.gov | Site-directed mutagenesis. nih.gov | |
| Ketohexokinase A (KHK-A) | D15, N42, N45 | Essential for catalytic activity. researchgate.net | Mutational analysis. researchgate.net |
| R141, K174 | Reduced activity and stability upon mutation. researchgate.net | Mutational analysis. researchgate.net | |
| Gly40, Ala43 | Sites of disease-causing mutations. nih.gov | Structural modeling. nih.gov |
Phylogenetic Analysis of this compound Metabolizing Enzymes
Phylogenetic analysis, which investigates the evolutionary relationships between proteins, provides context for the function and specialization of enzymes. The study of 5-keto-D-fructose reductase (KFR) from Gluconobacter is a prime example of the power of this approach.
| Enzyme | Protein Family | Phylogenetic Finding |
| 5-Keto-D-fructose Reductase (KFR) | Shikimate Dehydrogenase (SDH) Family | KFR is positioned in a small, distinct subgroup of the SDH family, distinguished by a unique substrate-binding site. nih.gov |
Future Research Directions and Biotechnological Potential of 5 Dehydro D Fructose
Elucidation of Underexplored Metabolic Pathways Involving 5-Dehydro-D-fructose
While the production of this compound from D-fructose is well-characterized, the subsequent metabolic pathways that catabolize it are not fully understood. Future research is essential to map out how this compound is processed by different organisms. The metabolism of fructose (B13574) itself is known to be a unique pathway that can signal cellular stress and activate survival mechanisms, and understanding where this compound fits into this picture is a key research gap. nih.gov
Research into the degradation of related sugar acids, such as D-glucaric acid and D-galactaric acid, reveals complex enzymatic steps involving dehydratases, isomerases, and dehydrogenases. nih.gov For instance, pathways exist that convert these acids into intermediates of central metabolism like 2-oxoglutarate. nih.gov It is plausible that analogous pathways exist for this compound, potentially involving:
Reductases: Enzymes that could reduce one of the carbonyl groups to yield derivatives like sorbose or fructose.
Dehydratases: Similar to the enzymes that act on 5-oxo-4-deoxy-D-glucaric acid, these could initiate a catabolic sequence. nih.gov
Isomerases: Enzymes that could rearrange the structure to create different keto- or aldo-hexose derivatives. nih.gov
A significant area of future study involves the Maillard reaction, a non-enzymatic browning reaction between a reducing sugar and an amine. This compound, with its dicarbonyl structure, is highly reactive and readily participates in these reactions. frontiersin.orgnih.gov Elucidating the specific Maillard reaction products formed and the metabolic pathways that might process these complex adducts is a critical and underexplored area. Understanding these pathways is fundamental for any potential application of the compound.
Engineering Novel Microbial Cell Factories for Enhanced Production
Significant progress has been made in the microbial production of this compound, primarily using acetic acid bacteria like Gluconobacter oxydans. The core of this process is the membrane-bound fructose dehydrogenase (FDH), which catalyzes the oxidation of D-fructose. researchgate.netresearchgate.net Metabolic engineering—the deliberate modification of an organism's metabolic networks—is a key strategy for creating efficient microbial cell factories for enhanced production. acs.org
Future research is focused on several key strategies to improve production strains:
Heterologous Expression: The genes encoding the FDH complex (fdhSCL) from Gluconobacter japonicus have been successfully expressed in other hosts, such as G. oxydans and Pseudomonas putida KT2440, leading to significantly higher production rates than the native organism. researchgate.net
Process Optimization: Fed-batch fermentation strategies have been developed to overcome substrate inhibition and achieve very high product titers. By carefully controlling the feeding of fructose, concentrations of up to 489 g/L with a yield of 98% have been achieved. nih.govresearchgate.net
Host Selection: While G. oxydans is an effective producer, its high oxygen demand for both growth and the oxidation reaction presents a challenge for industrial scale-up. researchgate.netresearchgate.net Exploring and engineering alternative hosts like P. putida, which may have different metabolic characteristics and robustness, is a promising direction. researchgate.net
Genomic Integration: Moving from plasmid-based gene expression to stable integration of the fdh genes into the host chromosome can improve strain stability and reduce the metabolic burden associated with maintaining plasmids. researchgate.net
The table below summarizes key findings in the microbial production of this compound.
| Host Organism | Genetic Modification | Production Method | Max. Titer (g/L) | Yield/Productivity | Reference |
| Gluconobacter oxydans | Overexpression of fdhSCL from G. japonicus | Resting Cells | ~150 | ~100% yield | researchgate.net |
| Gluconobacter oxydans | Overexpression of fdhSCL from G. japonicus | Fed-batch Fermentation | 489 | 0.98 g/g fructose; 8.2 g/L/h | researchgate.net |
| Pseudomonas putida KT2440 | Genomic expression of fdhSCL from G. japonicus | Batch Fermentation | 129 | 5.6 g/L/h | researchgate.net |
Development of Enzyme-Based Bioelectrocatalytic Devices Utilizing Fructose Dehydrogenase Activity
Fructose dehydrogenase (FDH) is a prime candidate for use in bioelectrocatalytic devices such as biosensors and enzymatic biofuel cells. nih.gov This is due to its remarkable ability to perform direct electron transfer (DET), where electrons from the oxidation of fructose are transferred directly to an electrode surface without the need for chemical mediators. acs.orgchemrxiv.org This mediator-less configuration offers significant advantages, including a simpler design and minimized overvoltage for the electrochemical reaction. acs.org
FDH is a heterotrimeric, membrane-bound flavohemoprotein. nih.gov It contains a Flavin adenine (B156593) dinucleotide (FAD) cofactor in one subunit and three heme c moieties in another, which act as an internal electron transfer pathway, facilitating the DET process. acs.org
Future research in this area is directed towards:
Structural and Mechanistic Studies: Using techniques like cryo-electron microscopy to further elucidate the complete structure of the FDH complex. chemrxiv.org A deeper understanding of the electron transfer pathway from the FAD active site through the heme c groups to the electrode is crucial for rational enzyme engineering. acs.orgchemrxiv.org
Protein Engineering: Modifying the amino acid sequence of FDH to improve its stability, catalytic efficiency, and electronic communication with electrode surfaces. For example, variants have been constructed to study the role of individual heme c groups in the DET process. capes.gov.br
Electrode Design: Developing novel electrode materials and surface modifications that enhance the adsorption and orientation of FDH, thereby maximizing the DET-type bioelectrocatalytic current. acs.org
The development of these devices represents a significant biotechnological application stemming from the enzyme that produces this compound. nih.gov
Exploration of this compound in Advanced Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations. wikipedia.org While much research has focused on the production of this compound, its potential as a substrate for further enzymatic conversions to create novel, high-value compounds is a compelling area for future exploration. Its dicarbonyl structure makes it a versatile chemical building block.
Potential biocatalytic applications for this compound include:
Synthesis of Novel Sugar Derivatives: Enzymes such as isomerases, reductases, and dehydratases could be used to transform this compound into other rare sugars or sugar alcohols. nih.gov For example, the enzymatic reduction of its carbonyl groups could lead to the formation of specific hexitols.
Glycosylation Reactions: this compound could serve as a precursor in glycosylation reactions, where a carbohydrate is attached to another molecule. The Maillard reaction is one such pathway, and controlling it enzymatically or chemo-enzymatically could lead to the production of specific glycosylated peptides or other functional molecules with improved properties. mdpi.com
Platform Chemical Production: Similar to how other sugars are converted into platform chemicals, enzymatic pathways could be designed to break down this compound into smaller, industrially relevant molecules like organic acids or aldehydes.
This area of research leverages the initial microbial production of this compound as the first step in a multi-step biocatalytic cascade to generate a diverse range of chemical products.
Q & A
Basic Research Questions
Q. What enzymatic pathways are involved in the synthesis of 5-Dehydro-D-fructose?
- This compound is primarily synthesized via oxidation reactions catalyzed by enzymes such as sorbose dehydrogenase (EC 1.1.99.12) and L-sorbose oxidase (EC 1.1.3.11). These enzymes oxidize L-sorbose or D-glucose in the presence of acceptors (e.g., O₂ or 2,6-dichloroindophenol) to yield this compound . Microbial pathways using strains like Gluconobacter frateurii have also been documented, where fructose is oxidized under controlled pH and temperature conditions .
Q. What analytical methods are critical for characterizing this compound and its intermediates?
- NMR spectroscopy (¹H and ¹³C) is essential for identifying intermediates and verifying structural integrity, especially in non-aqueous systems like DMSO, where dehydration pathways are complex . HPLC or Bio-LC systems are recommended for quantifying yields and purity in reaction mixtures, particularly when differentiating between reducing sugars and byproducts .
Q. How can researchers mitigate side reactions during this compound synthesis?
- Using dimethyl sulfoxide (DMSO) as a solvent suppresses undesired hydrolysis or polymerization reactions. Phase modifiers like methylisobutylketone (MIBK) with 2-butanol can enhance selective extraction of intermediates in biphasic systems . Adjusting pH (e.g., neutral to slightly alkaline conditions) and avoiding strong acids also minimizes degradation .
Advanced Research Questions
Q. What mechanistic insights explain the formation of this compound as an intermediate in HMF production?
- In DMSO at 150°C, D-fructose undergoes dehydration via a fructofuranosyl cation intermediate , as evidenced by kinetic and NMR studies. The absence of mineral acids in DMSO reduces side reactions (e.g., levulinic acid formation), allowing clearer tracking of intermediates like this compound. This contrasts with aqueous systems, where acid catalysts accelerate HMF hydrolysis .
Q. How do discrepancies in reported yields of this compound arise, and how can they be resolved?
- Yield variations stem from differences in reaction media (aqueous vs. organic solvents) and catalyst choice . For example, HCl in water promotes HMF degradation, while DMSO stabilizes intermediates. Researchers should standardize protocols using kinetic modeling (e.g., first-order rate constants for fructose disappearance) and validate results with tandem MS or isotope tracing .
Q. What strategies optimize microbial production of this compound from alternative substrates?
- Strain engineering (e.g., Gluconobacter spp.) to enhance substrate specificity for D-fructose or glucose is critical. Fermentation parameters like dissolved oxygen levels and carbon source concentration must be optimized. Comparative metabolomics can identify bottlenecks in pathways linking sugar alcohols to this compound .
Q. How can NMR data distinguish this compound from structurally similar furanose derivatives?
- Key NMR signals include anomeric proton shifts (δ 5.1–5.4 ppm for β-furanose) and carbon chemical shifts (e.g., C-5 keto group at ~210 ppm). 2D techniques (HSQC, COSY) resolve overlapping peaks in complex mixtures, such as those formed during fructose dehydration .
Q. What role does this compound play in non-enzymatic glycation studies?
- As a reactive keto-sugar, it participates in Maillard reactions, forming advanced glycation end-products (AGEs). Researchers should employ isotope-labeled tracers (e.g., ¹³C-fructose) and LC-MS/MS to track adduct formation in model systems, adjusting pH and temperature to mimic physiological conditions .
Methodological Guidelines
- For kinetic studies : Use in-situ NMR or stopped-flow techniques to capture transient intermediates .
- For microbial synthesis : Prioritize strains with high oxidative activity (e.g., Gluconobacter) and monitor redox potential to prevent overoxidation .
- For structural analysis : Combine X-ray crystallography (if crystalline) with DFT calculations to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
